molecular formula C22H21N5O B2998770 (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 1334377-24-0

(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B2998770
CAS No.: 1334377-24-0
M. Wt: 371.444
InChI Key: AMSHXHVYXXNGOJ-HJWRWDBZSA-N
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Description

(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a complex organic compound that features a combination of pyrimidine, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

    Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions.

    Pyridine Addition: The pyridine moiety is added through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final compound is assembled through condensation reactions, ensuring the (Z)-configuration is maintained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyridine rings.

    Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.

    Substitution: The piperazine and pyridine rings may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be studied for its interactions with various biomolecules, potentially serving as a ligand in receptor studies.

Medicine

Industry

In industry, it might be used in the synthesis of advanced materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one: A similar compound with a slight variation in the position of the pyridine ring.

    (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-4-yl)prop-2-en-1-one: Another analog with the pyridine ring in a different position.

Uniqueness

The uniqueness of (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one lies in its specific structural configuration, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(Z)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-pyridin-3-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c28-22(9-8-18-5-4-10-23-16-18)27-13-11-26(12-14-27)21-15-20(24-17-25-21)19-6-2-1-3-7-19/h1-10,15-17H,11-14H2/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSHXHVYXXNGOJ-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C\C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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